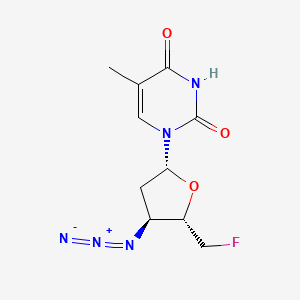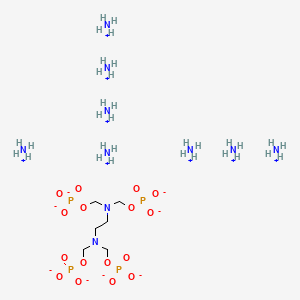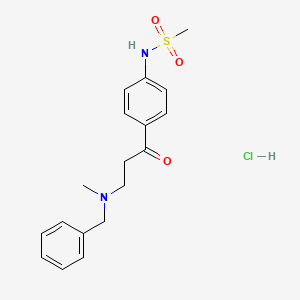
Methanesulfonanilide, 4'-(3-(phenethylamino)propionyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methanesulfonanilide Core: The initial step involves the reaction of methanesulfonyl chloride with aniline to form methanesulfonanilide.
Introduction of the Phenethylamino Group: The next step involves the reaction of the methanesulfonanilide with phenethylamine under controlled conditions to introduce the phenethylamino group.
Propionylation: The final step involves the acylation of the intermediate product with propionyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonanilide: A simpler analog without the phenethylamino and propionyl groups.
Phenethylamine: A related compound with a simpler structure.
Propionyl Chloride: A reagent used in the synthesis of the target compound.
Uniqueness
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride is unique due to its complex structure, which combines multiple functional groups
Propiedades
Número CAS |
60232-93-1 |
|---|---|
Fórmula molecular |
C18H23ClN2O3S |
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
N-[4-[3-[benzyl(methyl)amino]propanoyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-20(14-15-6-4-3-5-7-15)13-12-18(21)16-8-10-17(11-9-16)19-24(2,22)23;/h3-11,19H,12-14H2,1-2H3;1H |
Clave InChI |
GOEYOZZLZKPWNE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



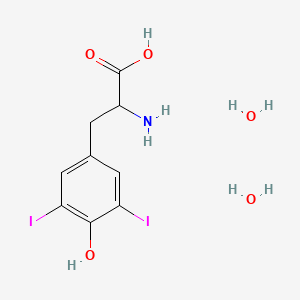
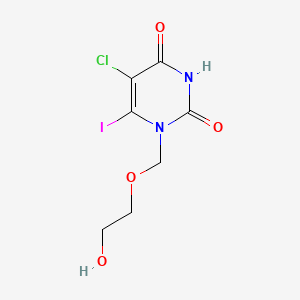
![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)
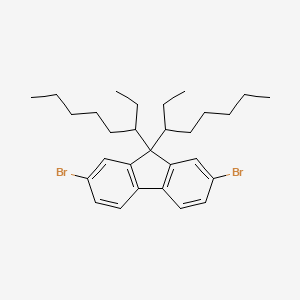

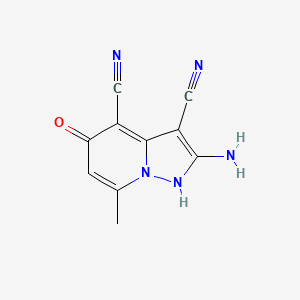
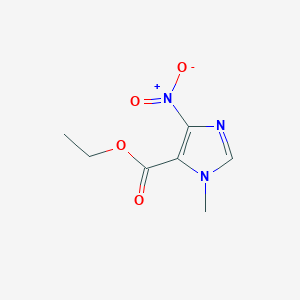
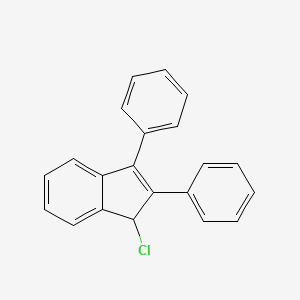
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)

